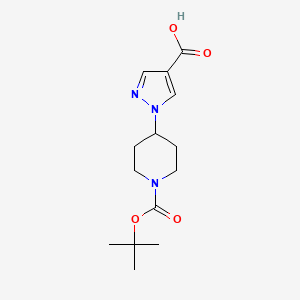

1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Background on Heterocyclic Chemistry

Heterocyclic chemistry represents one of the most fundamental and expansive branches of organic chemistry, encompassing compounds that contain cyclic structures with at least one heteroatom incorporated into the ring system. A heterocyclic compound is defined as a cyclic compound that has atoms of at least two different elements as members of its ring structure, with the heteroatoms typically being nitrogen, oxygen, or sulfur. This field of chemistry has evolved to become arguably the largest and most varied family of organic compounds, as every carbocyclic compound may theoretically be converted into heterocyclic analogs by replacing one or more ring carbon atoms with different elements.

The significance of heterocyclic compounds in modern chemistry cannot be overstated, as they constitute more than half of all known chemical compounds. The study of organic heterocyclic chemistry focuses particularly on organic unsaturated derivatives, with the predominant work involving unstrained organic five-membered and six-membered rings. These compounds exhibit unique physical and chemical properties that distinguish them significantly from their all-carbon ring analogs, primarily due to the presence of heteroatoms that introduce different electronic characteristics and reactivity patterns.

Heterocyclic compounds demonstrate extraordinary versatility in their applications across multiple scientific disciplines. They are predominantly utilized in pharmaceutical research, agrochemical development, and veterinary products, while also finding applications as sanitizers, developers, antioxidants, corrosion inhibitors, copolymers, and dyestuffs. The biological importance of heterocyclic compounds is exemplified by their presence in essential biomolecules including nucleic acids, which carry genetic information controlling inheritance, and numerous naturally occurring substances such as vitamins, antibiotics, pigments, and alkaloids.

Significance of Pyrazole-Containing Compounds

Pyrazole derivatives represent a particularly important class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery research. Pyrazole, characterized as a five-membered aromatic heterocyclic moiety containing two adjacent nitrogen atoms and three carbon atoms, displays an exceptional breadth of biological activities. The pyrazole ring system has been identified as a privileged scaffold in drug discovery, with numerous derivatives showing remarkable therapeutic potential across diverse medical applications.

The biological significance of pyrazole-containing compounds is demonstrated through their wide spectrum of pharmacological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, and neuroprotective properties. These compounds have also shown efficacy as angiotensin converting enzyme inhibitory agents, cholecystokinin-1 receptor antagonists, and estrogen receptor ligands. The versatility of pyrazole derivatives is further evidenced by the fact that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, with pyrazole representing a significant portion of this category.

Several pyrazole-containing pharmaceuticals have achieved commercial success and widespread clinical use. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor used for anti-inflammatory therapy; sildenafil, employed in the treatment of erectile dysfunction and pulmonary hypertension; and various kinase inhibitors such as ibrutinib, ruxolitinib, and axitinib used in cancer treatment. The continued development of pyrazole-based therapeutics reflects the scaffold's ability to provide diverse functionality and stereochemical complexity within a relatively small molecular framework.

Modern advances in synthetic methodologies have significantly enhanced the accessibility of functionalized pyrazole compounds, enabling medicinal chemists to expand available drug-like chemical space and accelerate drug discovery programs. Recent innovations in carbon-hydrogen activation, photoredox chemistry, multicomponent reactions, and stereoselective syntheses have provided new opportunities for the formation and functionalization of pyrazole rings. These developments have been particularly valuable in addressing the challenges associated with generating bulk quantities of desired compounds for drug development processes.

Overview of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex heterocyclic compound that incorporates both pyrazole and piperidine ring systems within a single molecular structure. The compound bears the Chemical Abstracts Service registry number 1034976-50-5 and possesses the molecular formula C14H21N3O4, corresponding to a molecular weight of 295.34 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, reflecting its systematic nomenclature based on the constituent functional groups and ring systems.

The structural composition of this compound reveals several key functional elements that contribute to its chemical properties and potential applications. The pyrazole ring provides the aromatic heterocyclic core, while the piperidine moiety introduces additional nitrogen functionality and conformational flexibility. The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen serves dual purposes: it protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions when desired. The carboxylic acid functionality at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications and coupling reactions.

The compound finds particular utility as a rigid linker in proteolysis targeting chimera development, where it serves as a structural component in bifunctional protein degraders. The incorporation of rigidity into linker regions of such molecules can significantly impact three-dimensional orientation and ternary complex formation, ultimately influencing the effectiveness of targeted protein degradation. Additionally, the compound serves as a valuable building block for chemical conjugates, where its structural features enable the formation of stable connections between different molecular components.

Table 1: Structural and Physical Properties of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1034976-50-5 |

| Molecular Formula | C14H21N3O4 |

| Molecular Weight | 295.34 g/mol |

| International Chemical Identifier Key | ZTQAPANOXVJNDD-UHFFFAOYSA-N |

| Physical Form | Powder |

| Purity | 97% |

| Storage Temperature | 2-8°C |

| Functional Groups | Boc protecting group, carboxylic acid, pyrazole ring, piperidine ring |

Historical Context of Development

The historical development of pyrazole-4-carboxylic acid derivatives traces back to early synthetic methodologies established in the late 19th and early 20th centuries. The foundational work on pyrazole synthesis was pioneered by German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and developed early synthetic approaches to these heterocyclic compounds. Subsequently, Hans von Pechmann contributed to the field in 1898 with the development of classical synthetic methods for pyrazole formation from acetylene and diazomethane.

The evolution of synthetic approaches to 1-substituted pyrazole-4-carboxylic acids has undergone significant refinement over the decades. Early methodologies focused on chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl derivative, or alternatively, hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole. A notable advancement was achieved through the development of Sandmeyer-type reactions, where 1-phenylpyrazole-4-diazonium chloride could be converted to 4-cyano-1-phenylpyrazole, which subsequently underwent hydrolysis to yield the desired carboxylic acid.

Modern synthetic strategies for complex pyrazole derivatives, including those incorporating piperidine substituents, have benefited from advances in protecting group chemistry and regioselective synthesis methodologies. The development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acid building blocks represents a significant milestone in this progression. These synthetic approaches typically involve the conversion of piperidine carboxylic acids to corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to generate β-enamine diketones.

The regioselective synthesis of pyrazole derivatives has been particularly enhanced through the use of β-enamine diketone intermediates in reactions with various N-monosubstituted hydrazines. This methodology allows for the controlled formation of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products, while tautomeric NH-pyrazoles can be further N-alkylated to provide 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structural confirmation of these novel heterocyclic compounds has been achieved through comprehensive spectroscopic analysis, including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, nitrogen-15 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry investigations.

Table 2: Historical Milestones in Pyrazole-4-Carboxylic Acid Development

| Year | Researcher | Contribution |

|---|---|---|

| 1883 | Ludwig Knorr | Coined the term "pyrazole" and developed early synthetic methods |

| 1898 | Hans von Pechmann | Developed classical pyrazole synthesis from acetylene and diazomethane |

| 1959 | Various researchers | Isolation of first natural pyrazole (1-pyrazolyl-alanine) from watermelon seeds |

| 1960 | O'Donovan et al. | Development of Sandmeyer-type reactions for pyrazole-4-carboxylic acids |

| 2021 | Modern researchers | Regioselective synthesis of N-Boc-piperidinyl pyrazole carboxylates |

Properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-11(5-7-16)17-9-10(8-15-17)12(18)19/h8-9,11H,4-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZBQTPCOHAVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes

Alkyl Lithium-Mediated Carbonation (Patent WO2019232010A1)

This method employs a halogenated piperidine precursor and sequential functionalization:

- Starting Material : tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

- Lithiation : Reaction with alkyl lithium (e.g., n-BuLi or t-BuLi) in anhydrous THF at −100°C to −60°C generates a lithium intermediate.

- Carbonation : Quenching with dry ice (CO₂) forms the carboxylic acid moiety.

- Yield : 65–78% after purification (recrystallization or chromatography).

- Solvent : THF (anhydrous).

- Temperature : −100°C to −60°C for lithiation; −78°C for CO₂ addition.

- Equivalents : 1.1–1.3 equivalents of alkyl lithium.

Cyclocondensation of β-Enamino Diketones (PMC8270337)

This approach uses β-enamino diketones derived from piperidine-4-carboxylic acid:

- β-Keto Ester Synthesis : React piperidine-4-carboxylic acid with Meldrum’s acid and EDC·HCl, followed by methanolysis.

- Enamine Formation : Treat with DMF-DMA to generate β-enamino diketones.

- Pyrazole Ring Closure : Cyclize with hydrazines (e.g., phenylhydrazine) in ethanol or acetonitrile.

- Hydrolysis : Convert the methyl ester to carboxylic acid using NaOH/MeOH.

- Solvent : Ethanol (regioselectivity >99% for 5-substituted pyrazoles).

- Reaction Time : 18 hours at room temperature.

- Yield : 70–85% for pyrazole esters; >90% for hydrolysis.

Reaction Optimization Data

Comparative Analysis of Methods

-

- Advantages : Direct introduction of carboxylic acid group; avoids ester hydrolysis.

- Limitations : Requires cryogenic conditions and strict anhydrous handling.

-

- Advantages : High regioselectivity; scalable under ambient conditions.

- Limitations : Multi-step synthesis (β-keto ester → enamine → pyrazole).

Industrial Considerations

- Cost Efficiency : The cyclocondensation route is preferred for large-scale production due to lower energy requirements.

- Safety : Alkyl lithium reagents pose flammability risks, necessitating specialized infrastructure.

- Purity : Chromatography-free purification (e.g., recrystallization) in the cyclocondensation method reduces operational costs.

Chemical Reactions Analysis

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer activity. Specifically, it has been utilized in the development of triazolopyrazine derivatives that target hyperproliferative disorders. These compounds have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Inhibition of Histone Demethylases

The compound has also been investigated for its role as an inhibitor of histone demethylases, such as KDM4 and KDM5. These enzymes are crucial in regulating gene expression through epigenetic modifications. The introduction of the pyrazole moiety allows for selective binding to the active sites of these enzymes, thereby modulating their activity and offering potential therapeutic strategies for diseases linked to epigenetic dysregulation .

PROTAC Development

One notable application of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is its use as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, providing a novel approach to treating various diseases, including cancer and neurodegenerative disorders .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, facilitating the creation of various analogs with enhanced biological properties. Its ability to form stable linkages with other pharmacophores makes it an attractive candidate for combinatorial chemistry approaches aimed at discovering new drug candidates.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Physicochemical Properties

Hazard Profiles

- Shared Hazards : Most Boc-protected piperidine-pyrazole derivatives (including the target compound) exhibit skin/eye irritation (H315/H319) due to carboxylic acid functionality .

Biological Activity

1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid, often referred to as Boc-piperidine-pyrazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H22N4O4

- Molecular Weight : 294.34 g/mol

- CAS Number : 1034976-50-5

Synthesis

The synthesis of Boc-piperidine-pyrazole typically involves the reaction of tert-butoxycarbonyl (Boc) protected piperidine with pyrazole derivatives. The following table summarizes a general synthetic route:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc-piperidine + Pyrazole | Tetrahydrofuran, reflux | 70% |

| 2 | Hydrolysis | Aqueous acid | 85% |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For example, studies have shown that compounds similar to Boc-piperidine-pyrazole demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

In vivo studies utilizing carrageenan-induced edema models have demonstrated that Boc-piperidine-pyrazole can reduce inflammation effectively. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, achieving inhibition rates comparable to established anti-inflammatory drugs like indomethacin .

Analgesic Properties

The analgesic potential of this compound has been evaluated through various pain models. For instance, derivatives have shown significant pain relief in animal models, suggesting a mechanism that may involve central nervous system pathways .

The biological activity of Boc-piperidine-pyrazole is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Modulation : The compound may modulate neurotransmitter receptors involved in pain perception and inflammatory responses.

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of piperidine-based pyrazoles and tested their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that compounds with the piperidine moiety exhibited up to 75% inhibition of edema compared to controls .

Study 2: Antimicrobial Efficacy

Burguete et al. reported on the antimicrobial properties of pyrazole derivatives, highlighting that compounds containing the piperidine structure showed enhanced activity against E. coli and S. aureus. The presence of the piperidine ring was crucial for the observed antimicrobial effects .

Q & A

(Basic) What is the standard synthetic route for 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid?

Answer: The compound is synthesized via alkaline hydrolysis of its ethyl ester precursor. A representative procedure involves dissolving the ester (e.g., ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-pyrazole-4-carboxylate) in methanol (0.1 M concentration) and treating it with 2 N NaOH (4 equivalents). The mixture is refluxed for 5 hours, followed by solvent removal, aqueous workup (acidification to pH 1 with KHSO₄), and extraction with EtOAc to isolate the carboxylic acid .

(Advanced) How can reaction conditions be optimized to improve yield and purity during ester hydrolysis?

Answer: Key parameters include:

- NaOH Concentration: Excess NaOH (≥4 equivalents) ensures complete ester cleavage without Boc group degradation.

- Reaction Time: Extended reflux (5–6 hours) maximizes conversion, monitored via TLC or HPLC.

- Workup: Acidification to pH 1 minimizes side products (e.g., lactam formation) and ensures efficient extraction.

- Purification: Direct use of crude product in subsequent steps avoids losses from crystallization .

(Basic) What spectroscopic and analytical methods validate the compound’s structure?

Answer:

- ¹H NMR: Peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and pyrazole protons (δ ~7.5–8.5 ppm).

- IR: Stretches at ~1687–1730 cm⁻¹ confirm carbonyl groups (Boc and carboxylic acid).

- Elemental Analysis: Matches calculated values for C, H, N, and S (e.g., %C deviation <0.05%) .

(Advanced) How does the Boc group’s stability influence synthetic design?

Answer: The Boc group is stable under basic hydrolysis conditions but labile in acidic environments. To prevent cleavage:

- Acid Selection: Use mild acids (e.g., KHSO₄) during workup instead of HCl or H₂SO₄.

- Temperature Control: Avoid prolonged exposure to heat post-hydrolysis.

- Alternative Protecting Groups: For acid-sensitive downstream reactions, consider Fmoc or acetyl groups .

(Advanced) What are common side reactions during synthesis, and how are they addressed?

Answer:

- Lactam Formation: Intramolecular cyclization between the piperidine nitrogen and carboxylic acid can occur if acidification is delayed. Immediate cooling and pH adjustment mitigate this.

- Ester Incomplete Hydrolysis: Residual ester is removed via repeated aqueous washes.

- Boc Cleavage: Trace acidic impurities may hydrolyze the Boc group; rigorous drying of intermediates prevents this .

(Basic) What are the compound’s key applications in medicinal chemistry?

Answer: The carboxylic acid moiety enables derivatization into amides, esters, or heterocyclic scaffolds. For example:

- Amide Formation: Coupling with amines via EDCI/HOBt yields bioactive carboxamides (e.g., carbonic anhydrase inhibitors) .

- Metal Coordination: The pyrazole nitrogen can chelate metals for catalytic or diagnostic applications.

(Advanced) How does steric hindrance from the piperidine ring affect reactivity?

Answer: The bulky tert-butoxycarbonyl-piperidine group:

- Slows Nucleophilic Attack: Reduces reaction rates in SN2 pathways (e.g., ester hydrolysis requires vigorous conditions).

- Directs Regioselectivity: In electrophilic substitutions, the pyrazole C-5 position is more reactive than C-3/C-4 due to electronic and steric effects .

(Basic) What are recommended storage conditions for this compound?

Answer: Store at –20°C under inert atmosphere (N₂ or Ar) to prevent:

- Hydrolysis: Moisture-induced degradation of the Boc group.

- Decarboxylation: Elevated temperatures destabilize the carboxylic acid .

(Advanced) How can computational methods aid in understanding its reactivity?

Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for functionalization.

- Molecular Dynamics: Simulate Boc group stability under varying pH/temperature conditions.

- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) .

(Advanced) What analytical challenges arise in quantifying trace impurities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.